2-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)ethanone
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Overview
Description
2-[4-(2-methoxyphenyl)piperazino]-1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-1-ethanone is a complex organic compound that has garnered interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as a ligand for alpha1-adrenergic receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-methoxyphenyl)piperazino]-1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-1-ethanone typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperazine ring, the introduction of the methoxyphenyl group, and the construction of the pyrazino[3,2,1-jk]carbazole core. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-methoxyphenyl)piperazino]-1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-1-ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
2-[4-(2-methoxyphenyl)piperazino]-1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-1-ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors and enzymes.
Mechanism of Action
The mechanism of action of 2-[4-(2-methoxyphenyl)piperazino]-1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-1-ethanone involves its interaction with alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate various physiological processes, such as smooth muscle contraction and neurotransmitter release . The molecular targets and pathways involved include the G-protein-coupled receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Trazodone: Another alpha1-adrenergic receptor antagonist with a similar arylpiperazine structure.
Naftopidil: Shares structural similarities and also targets alpha1-adrenergic receptors.
Urapidil: Another compound with a similar mechanism of action.
Uniqueness
What sets 2-[4-(2-methoxyphenyl)piperazino]-1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-1-ethanone apart is its specific binding affinity and pharmacokinetic profile, which may offer advantages in terms of efficacy and safety for certain therapeutic applications .
Properties
Molecular Formula |
C28H34N4O2 |
---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)ethanone |
InChI |
InChI=1S/C28H34N4O2/c1-20-10-11-23-22(18-20)21-6-5-8-25-28(21)32(23)17-16-31(25)27(33)19-29-12-14-30(15-13-29)24-7-3-4-9-26(24)34-2/h3-4,7,9-11,18,25H,5-6,8,12-17,19H2,1-2H3 |
InChI Key |
GMBVFZFURTVBMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CCN(C4C3=C2CCC4)C(=O)CN5CCN(CC5)C6=CC=CC=C6OC |
Origin of Product |
United States |
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